Bismuth nitrate pentahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

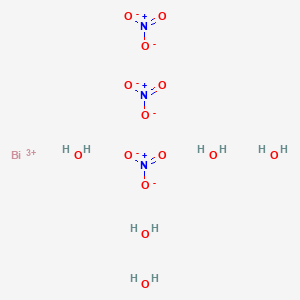

Bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) is a white, crystalline solid that is widely used in scientific research and laboratory experiments due to its unique properties. This compound is a metal nitrate salt that is soluble in water, alcohol and other organic solvents and is stable in air. It has a wide range of applications in scientific research, including inorganic and organic synthesis, electrochemistry, and biochemistry.

Scientific Research Applications

Catalyst for Synthesis of Coumarin Derivatives : Bismuth(III) nitrate pentahydrate is an efficient catalyst for the Pechmann condensation reaction, leading to the synthesis of coumarin derivatives under mild conditions with high yield and purity (Alexander, Bhat & Samant, 2005).

Synthesis of Pyrimidine and Pyrimidinone Derivatives : It acts as a mild and efficient catalyst for the rapid synthesis of 4-amino-5-pyrimidine carbonitrile and pyrimidinone derivatives under thermal aqueous conditions (Zahedifar & Sheibani, 2013).

Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones : The compound catalyzes the efficient and environmentally friendly synthesis of these compounds from aromatic aldehydes, urea, and a ketoester or diketone (Khodaei, Khosropour & Beygzadeh, 2004).

Tetrahydropyranylation and Depyranylation of Alcohols and Phenols : Bismuth(III) nitrate pentahydrate is effective for these processes, offering non-aqueous workup, good yields, and compatibility with various protecting groups (Khan, Ghosh & Choudhury, 2005).

Oxidative Aromatization of 1,3,5-Trisubstituted 2pyrazolines : It acts as a mild, efficient, and inexpensive oxidant for this reaction under microwave irradiation (Azarifar & Maleki, 2005).

Regioselective Ring Opening of Epoxides : The compound effectively catalyzes regioselective ring opening of epoxides with amines under microwave conditions, yielding β-amino alcohols with high regioselectivity (Bansal et al., 2017).

Synthesis of Heterocyclic Compounds : It is used in the synthesis of heterocyclic compounds condensed with benzimidazole or triazole derivatives at ambient temperature, offering excellent regioselectivity (Karbalaei, Seifi & Sheibani, 2015).

Conversion of Aromatic Aldehydes to Carboxylic Acids : Bismuth nitrate pentahydrate effectively converts aromatic aldehydes to carboxylic acids under solvent-free conditions, offering an environmentally friendly, simple, and chemoselective method (Mukhopadhyay & Datta, 2008).

Synthesis of Bis(indolyl)methanes : It effectively synthesizes bis(indolyl)methanes at ambient temperature, offering an inexpensive, short reaction time, and mild reaction work-up (Deodhar, Bhat & Samant, 2007).

Nitrate Reduction in Wastewaters : Bismuth cathodes show high selectivity and rate of nitrate reduction, making them promising for treating wastewaters containing nitrate, such as low-level nuclear wastes (Dortsiou & Kyriacou, 2009).

Mechanism of Action

Target of Action

Bismuth nitrate pentahydrate is primarily used as a Lewis acid catalyst in organic synthesis . It targets thiocarbonyls, converting them into carbonyl compounds . It also targets aromatic compounds for nitration .

Mode of Action

The compound interacts with its targets through a process of oxidation. It serves as an excellent oxidant for a variety of 4-substituted Hantzsch 1,4-dihydropyridines . It also acts as a reagent for the selective oxidation of sulfides to sulfoxides .

Biochemical Pathways

It is known that the compound plays a role in the conversion of thiocarbonyls to carbonyl compounds, aromatic nitration, and the selective oxidation of sulfides to sulfoxides . These reactions are crucial in various biochemical processes, including metabolic pathways.

Pharmacokinetics

Nanoparticles used for medical imaging, which can include bismuth, are characterized by an extended residence time in the blood because their leakage through capillary vessels is limited .

Result of Action

The action of this compound results in the conversion of thiocarbonyls to carbonyl compounds, the nitration of aromatic compounds, and the selective oxidation of sulfides to sulfoxides . These molecular and cellular effects are crucial in various chemical reactions and can influence the overall reaction outcomes.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to decompose when in contact with combustible/organic material, potentially causing a fire . Therefore, it should be kept in a dry, cool, and well-ventilated place .

Safety and Hazards

Bismuth(III) nitrate pentahydrate may intensify fire as it is an oxidizer . It causes serious eye irritation and skin irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing skin thoroughly after handling .

Future Directions

Biochemical Analysis

Biochemical Properties

Bismuth Nitrate Pentahydrate is an oxidant for a variety of 4-substituted Hantzsch 1,4-dihydropyridines . It also serves as a reagent for selective oxidation of sulfides to sulfoxides . Furthermore, it is effectively used as a Lewis acid catalyst in organic synthesis for the conversion of thiocarbonyls to their carbonyl compounds .

Cellular Effects

Its role as a Lewis acid catalyst suggests that it may influence cellular processes that involve thiocarbonyls and sulfides .

Molecular Mechanism

This compound acts as a Lewis acid catalyst in organic synthesis, aiding in the conversion of thiocarbonyls to their carbonyl compounds . It also facilitates aromatic nitration, protection of carbonyl compounds, Michael reactions, and synthesis of coumarins .

Metabolic Pathways

Its role as a Lewis acid catalyst suggests that it may interact with enzymes or cofactors involved in the metabolism of thiocarbonyls and sulfides .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Bismuth nitrate pentahydrate can be achieved through a reaction between bismuth oxide and nitric acid.", "Starting Materials": [ "Bismuth oxide (Bi2O3)", "Nitric acid (HNO3)", "Water (H2O)" ], "Reaction": [ "Dissolve bismuth oxide in nitric acid to form bismuth nitrate solution", "Heat the solution to evaporate excess water and concentrate the solution", "Allow the solution to cool to room temperature to form Bismuth nitrate pentahydrate crystals", "Filter the crystals and wash with cold water to remove any impurities", "Dry the crystals at a low temperature to obtain pure Bismuth nitrate pentahydrate" ] } | |

| 10035-06-0 | |

Molecular Formula |

BiH3NO4 |

Molecular Weight |

290.009 g/mol |

IUPAC Name |

bismuth;trinitrate;pentahydrate |

InChI |

InChI=1S/Bi.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

KGBVMWCTHTTWQW-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Bi+3] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Bi] |

| 10035-06-0 | |

Pictograms |

Oxidizer; Irritant |

synonyms |

Bismuth(3+) Salt Nitric Acid Hydrate (3:1:5); Bismuth(3+) Salt Nitric Acid Pentahydrate (3:1:5); Bismuth Trinitrate Pentahydrate; Bismuth(III) Nitrate Pentahydrate; Granions de Bismuth; _x000B__x000B_ |

Origin of Product |

United States |

Q1: What is the molecular formula and weight of bismuth nitrate pentahydrate?

A1: The molecular formula is Bi(NO3)3⋅5H2O, and the molecular weight is 485.07 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, various studies employ techniques like X-ray diffraction (XRD) [, , , ], Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], and UV-Vis diffuse reflectance spectroscopy [, ] to characterize its structure and optical properties.

Q3: How is this compound used in organic synthesis?

A3: this compound acts as a Lewis acid catalyst []. It's been successfully employed in reactions like the Biginelli reaction [], synthesis of dihydropyrimidinones [, ], nitration reactions [, , ], and the production of benzimidazoles [].

Q4: What are the advantages of using this compound as a catalyst?

A4: It offers several advantages:

- Eco-friendliness: It's considered relatively non-toxic compared to traditional catalysts. [, , , , ]

- Efficiency: It often enables reactions with shorter times and higher yields. [, ]

- Mild Conditions: Reactions can often be conducted under mild conditions, including room temperature and solvent-free environments. [, , , , ]

Q5: Are there specific examples of its catalytic applications?

A5: Yes, research demonstrates its use in:

- Oxidation of Hantzsch 1,4-dihydropyridines: []

- Synthesis of α-amino phosphonates: []

- Conversion of curcumin to vanillin: []

- One-pot synthesis of 2-amino-4-(substituted-phenyl)-6-naphtho[2,1-b]furan-2-yl-nicotinonitrile derivatives: []

Q6: What is the stability of this compound?

A6: It is generally stable under standard conditions but can decompose upon heating or in contact with strong bases. [, ]

Q7: How does this compound influence the properties of composite materials?

A7: Incorporation into composites can enhance properties such as:

- Photocatalytic Activity: When used in bismuth oxide synthesis, it influences morphology, particle size, and crystal structure, impacting photocatalytic degradation of pollutants like methyl orange and rhodamine B. [, , , , , ]

- Electrical Conductivity: Observed in bismuth oxide/activated carbon composites for potential battery electrode applications. [, ]

Q8: How is this compound used in the preparation of photocatalysts?

A8: It serves as a precursor for synthesizing various bismuth-based photocatalysts, including:

- Bismuth oxide: [, , , , , ]

- Bismuth vanadate: [, , , , ]

- Bismuth oxychloride: [, ]

- Bismuth sulfide: [, ]

- Bismuth molybdate: [, ]

Q9: What factors influence the photocatalytic activity of materials derived from this compound?

A9: Several factors play a role:

- Fuel choice in solution combustion synthesis: Urea, glycine, citric acid, and hydrazine affect the crystal structure, morphology, and band gap of the resulting bismuth oxide, impacting its photocatalytic activity. [, , , ]

- Doping: Incorporating elements like copper [] or strontium [] can enhance photocatalytic activity under visible light.

- Heterojunction formation: Combining bismuth compounds, such as bismuth oxyiodide and bismuth vanadium oxide, can improve charge separation and enhance photocatalytic efficiency. []

Q10: Can this compound be used to synthesize nanomaterials?

A10: Yes, research demonstrates its use in synthesizing various nanostructures:

- Bismuth sulfide nanorods: [, ]

- Bismuth oxycarbonate microtablets and nanosheets: [, ]

- Bi2Fe4O9 nanoparticles: []

Q11: How can the morphology of materials synthesized using this compound be controlled?

A11: Morphology control is achievable through:

- Hydrothermal reaction time: Influences the size and shape of bismuth oxide particles. []

- Use of capping agents: Triethanolamine (TEA) aids in controlling the morphology of bismuth sulfide nanorods. []

- Adjusting reactant ratios and reaction conditions: Plays a crucial role in tuning the morphology of bismuth subcarbonate microstructures. []

Q12: What analytical methods are used to characterize this compound and its derivatives?

A12: Common methods include:

- XRD: For crystal structure analysis [, , , ]

- FTIR: To identify functional groups [, , , ]

- SEM and TEM: For morphological studies [, , , , ]

- UV-Vis Spectroscopy: For optical property analysis [, ]

- EDX: For elemental composition determination []

Q13: Is there a method for validating analytical techniques used with this compound?

A13: While specific validation protocols might vary, researchers commonly assess the accuracy, precision, and specificity of their analytical methods to ensure reliable results. []

Q14: What is the environmental impact of using this compound?

A14: While generally considered less toxic than some alternatives, its environmental impact requires careful consideration. Research should explore strategies for:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)